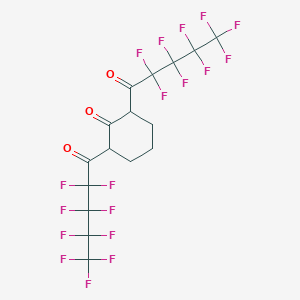
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is a fluorinated organic compound with the molecular formula C₁₆H₈F₁₈O₃ and a molecular weight of 590.204 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with nonafluoropentanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohexanone+2Nonafluoropentanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, affecting the pathways involved in its applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with applications in organic synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: Used in the preparation of fluorinated materials.
Uniqueness
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone core with two highly fluorinated side chains. This structure imparts distinct properties such as high thermal stability, chemical resistance, and unique reactivity patterns, making it valuable in specialized applications .
Properties
CAS No. |
672956-77-3 |
|---|---|
Molecular Formula |
C16H8F18O3 |
Molecular Weight |
590.20 g/mol |
IUPAC Name |
2,6-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H8F18O3/c17-9(18,11(21,22)13(25,26)15(29,30)31)7(36)4-2-1-3-5(6(4)35)8(37)10(19,20)12(23,24)14(27,28)16(32,33)34/h4-5H,1-3H2 |
InChI Key |
UPVZEVFUBVSPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


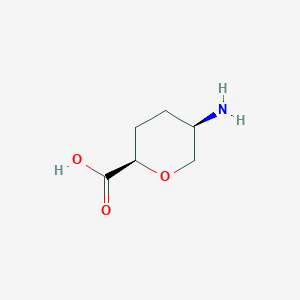
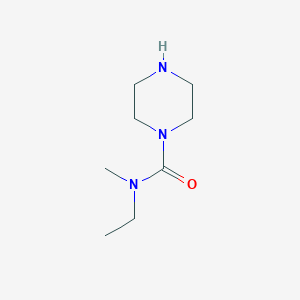

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
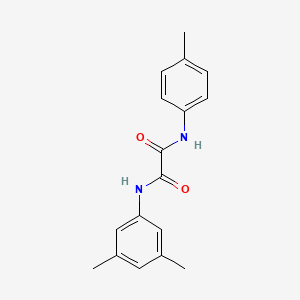
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
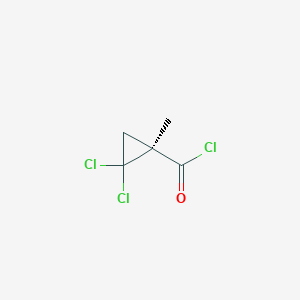
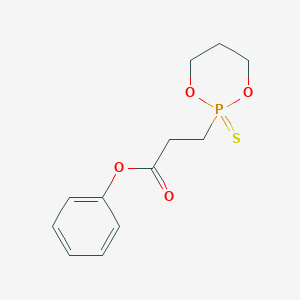
![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
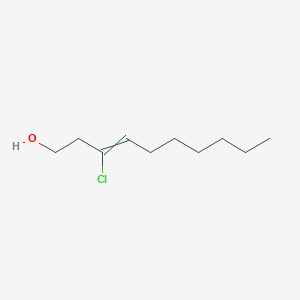
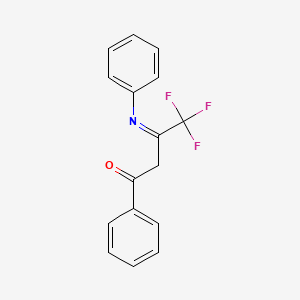
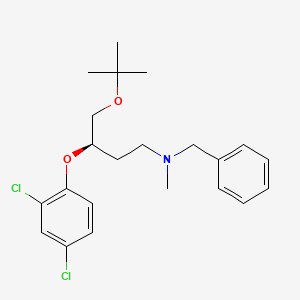
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
